molecular formula C15H18N2O3 B8509842 Ethyl 2-(4-acetamido-2-methyl-1H-indol-1-yl)acetate

Ethyl 2-(4-acetamido-2-methyl-1H-indol-1-yl)acetate

Cat. No. B8509842
M. Wt: 274.31 g/mol
InChI Key: VYDINPVJZJGDHQ-UHFFFAOYSA-N
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Patent
US07687535B2

Procedure details

Thiosalicylic acid was added to a solution of the product from Example 1 part (iv) (474 mg) in trifluoroacetic acid (10 ml) was added thiosalicylic acid (351 mg) and the resulting suspension was heated to 60° C. for 4 hours. The mixture was concentrated in vacuo and the residue dissolved in EtOAc and washed with NaHCO3 (aq), brine, dried (MgSO4) and evaporated to give crude material. Purification by column chromatography (50% EtOAc/hexane as eluent) gave the sub-title compound (0.13 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( iv )
Quantity
474 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
351 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1C(=CC=CC=1)S.[C:11]([NH:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]2[C:16]=1[CH:17](SC1C=CC(Cl)=CC=1)[C:18]([CH3:28])(CC(O)=O)[NH:19]2)(=[O:13])[CH3:12].F[C:38](F)(F)[C:39](O)=O>>[C:11]([NH:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]2[C:16]=1[CH:17]=[C:18]([CH3:28])[N:19]2[CH2:2][C:1]([O:10][CH2:38][CH3:39])=[O:9])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C2C(C(NC2=CC=C1)(CC(=O)O)C)SC1=CC=C(C=C1)Cl
Name
( iv )
Quantity
474 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
351 mg
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in EtOAc
WASH
Type
WASH
Details
washed with NaHCO3 (aq), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude material
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (50% EtOAc/hexane as eluent)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C2C=C(N(C2=CC=C1)CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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